molecular formula C11H10N2O2 B13621666 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13621666
M. Wt: 202.21 g/mol
InChI Key: XVICFDWQOZNSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused to a cyclopropane carboxylic acid moiety. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics and potential biological activities .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, which is a key step in the regulation of intracellular trafficking . Additionally, it may interact with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its fused cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Biological Activity

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of imidazopyridines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a cyclopropane ring fused with an imidazopyridine moiety. The unique structural characteristics contribute to its potential pharmacological effects.

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Several studies have reported that imidazopyridine compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this scaffold have shown significant antiproliferative activity against HeLa (human cervix carcinoma) and CEM (human T-lymphocyte) cells .
  • Antimicrobial : The imidazopyridine scaffold has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory : Some derivatives have been noted for their anti-inflammatory effects, potentially useful in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the imidazopyridine ring. Research has shown that modifications to the nitrogen atoms or the introduction of different functional groups can enhance or diminish its biological efficacy. For example, certain substitutions have resulted in improved potency against specific cancer cell lines .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various imidazopyridine derivatives on multiple cancer cell lines. The results indicated that compounds with specific substitutions on the imidazo[1,2-a]pyridine ring significantly reduced cell viability in HeLa cells (IC50 values ranging from 10 to 30 µM) .
  • Antimicrobial Effects : In vitro tests demonstrated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
  • Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory potential of these compounds in a murine model of inflammation, where they reduced pro-inflammatory cytokines by up to 50% compared to control groups .

Data Tables

Activity TypeCell Line/OrganismIC50/MIC (µM)Reference
AnticancerHeLa10 - 30
AntimicrobialStaphylococcus aureus5
AntimicrobialEscherichia coli5
Anti-inflammatoryMurine modelN/A

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-5-7(8)9-6-13-4-2-1-3-10(13)12-9/h1-4,6-8H,5H2,(H,14,15)

InChI Key

XVICFDWQOZNSQT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CN3C=CC=CC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.